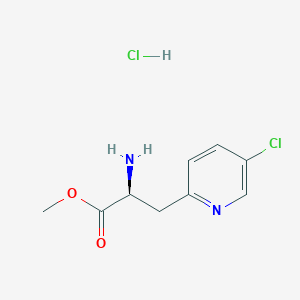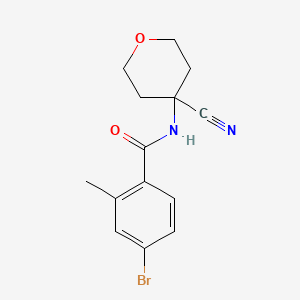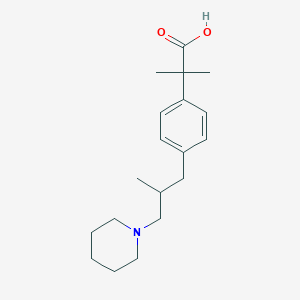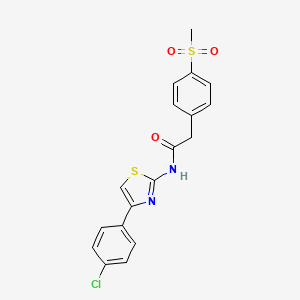
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloropyridine is a halogenated heterocycle . It’s a highly valuable building block in organic synthesis . The empirical formula is C5H5ClN2 and it has a molecular weight of 128.56 .
Synthesis Analysis
While specific synthesis methods for “(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride” are not available, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The SMILES string for 2-Amino-5-chloropyridine is Nc1ccc (Cl)cn1 . This provides a simplified linear representation of the compound’s structure.Physical And Chemical Properties Analysis
2-Amino-5-chloropyridine appears as crystals. It has a boiling point of 127-128 °C/11 mmHg and a melting point of 135-138 °C .Wissenschaftliche Forschungsanwendungen
NMDA Receptors and Synaptic Function
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride is related to compounds that interact with NMDA receptors, which play a crucial role in synaptic function and plasticity. Research by Horak et al. (2014) explores the trafficking of NMDA receptors, from their biosynthesis and transport from the endoplasmic reticulum to their functioning at synapses, highlighting the significance of NMDARs in synaptic physiology and the etiology of brain diseases (Horak et al., 2014).
Flavor Compounds in Foods
The compound is structurally similar to branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are key flavor compounds in various food products. Smit et al. (2009) review the production and degradation of these compounds from amino acids and their significance in the flavor profile of both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Synthetic Methods in Pharmaceutical Chemistry
This compound is analogous to (S)-clopidogrel, a potent antiplatelet and antithrombotic drug. Saeed et al. (2017) provide a comprehensive review of the synthetic methods for (S)-clopidogrel, discussing the advantages and disadvantages of each method. This review is crucial for understanding synthetic strategies and could inspire new synthetic methodologies in pharmaceutical chemistry (Saeed et al., 2017).
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJLMVYNDVQNM-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)

![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)



![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)

![4-methyl-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2405159.png)

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B2405163.png)


![2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2405168.png)